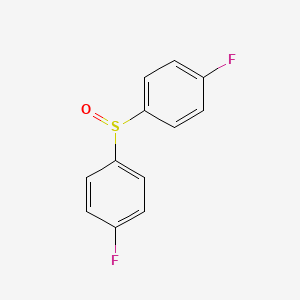![molecular formula C8H8N2 B1601680 7-甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 480-98-8](/img/structure/B1601680.png)
7-甲基-1H-吡咯并[2,3-c]吡啶
描述
7-methyl-1H-pyrrolo[2,3-c]pyridine is an aromatic heterocyclic compound with the chemical formula C8H8N2 . It contains a pyrrole ring fused to a pyridine ring. The nitrogen atoms are positioned at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound involves several experimental steps. Researchers have characterized it using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, mass spectrometry (MS), and X-ray diffraction .
Molecular Structure Analysis
The optimized molecular structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine agrees well with the X-ray diffraction data. It contains a pyrrole and a pyridine ring, contributing to its aromatic properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, it can serve as a building block for various synthetic pathways. Pyrrolo[2,3-c]pyridines have been employed in pharmaceuticals, organic materials, and natural products .
科学研究应用
Drug Discovery
The 7-azaindole building block, which includes 7-Methyl-6-azaindole, has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
Functionalization Chemistry
Recent advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . This includes the global ring functionalization of 7-azaindoles that are potential as pharmacophores for various therapeutic targets .
Anticancer Agents
7-Azaindole derivatives have been synthesized and evaluated for their in vitro anticancer activity against five different cancer cell lines viz. MCF-7 (breast cancer), HeLa (cervical cancer), DU-145 (prostate cancer), HepG2 (liver cancer) and K562 (myelogenous leukemia cell) .
Kinase Inhibitors
The azaindole framework, including 7-Methyl-6-azaindole, has been used in the design of kinase inhibitors . This kinase was found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .
Synthesis Techniques
While the synthesis of various substituted azaindoles is generally well documented, some of the regioisomeric derivatives remain hardly accessible . In particular, 7-methyl-4-azaindole, a building block which was needed for a project on azaindole derivatives in multigram quantities .
Pharmacophores for Therapeutic Targets
The global ring functionalization of 7-azaindoles, including 7-Methyl-6-azaindole, are potential as pharmacophores for various therapeutic targets . This highlights the importance of 7-azaindoles in the development of new therapeutic agents .
未来方向
Research on 1H-pyrrolo[2,3-c]pyridine derivatives targeting fibroblast growth factor receptors (FGFRs) holds promise for cancer therapy. Compound 4h, among others, exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation . Further optimization and exploration of related compounds could lead to novel anti-cancer agents.
作用机制
Target of Action
7-Methyl-6-azaindole, also known as 7-methyl-1H-pyrrolo[2,3-c]pyridine, is a compound that has been found to have significant medicinal properties . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . Specifically, 7-Methyl-6-azaindole has been used to develop inhibitors for the SRC family of kinases .
Mode of Action
The mode of action of 7-Methyl-6-azaindole involves its interaction with the ATP-binding site of the kinase’s catalytic domain . It forms hydrogen bond interactions with the hinge region that connects the two lobes of the kinase catalytic domain . This prevents the phosphorylation of proteins, thereby inhibiting the kinase .
Biochemical Pathways
The inhibition of protein kinases by 7-Methyl-6-azaindole affects various biochemical pathways. These pathways regulate crucial cellular processes such as proliferation, differentiation, and survival . By inhibiting these kinases, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Azaindoles in general are known to be excellent bioisosteres of the indole or purine systems . This suggests that they may have favorable ADME properties, which could impact their bioavailability.
Result of Action
The result of the action of 7-Methyl-6-azaindole is the inhibition of kinase activity, which can lead to antiproliferative effects . For example, certain analogues of 7-azaindole have shown significant antiproliferative activity against the MCF-7 breast cancer cell line .
Action Environment
属性
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGXVQYLRZDTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486791 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
480-98-8 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



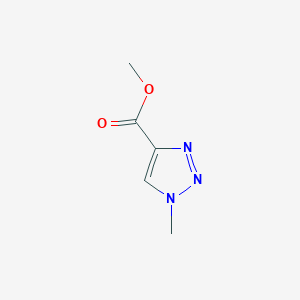

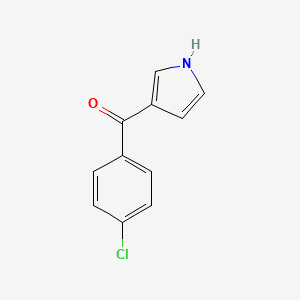
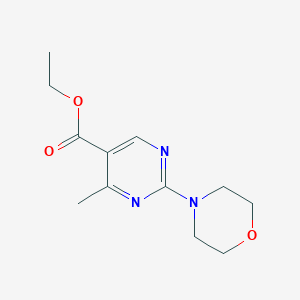

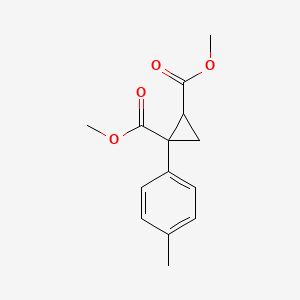
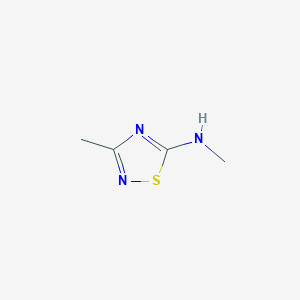
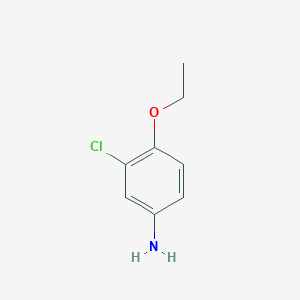
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
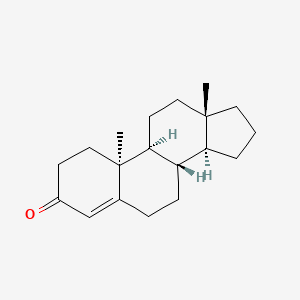
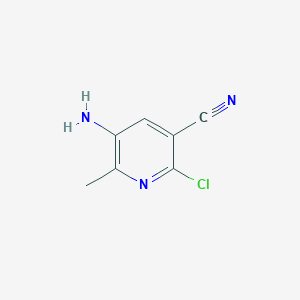
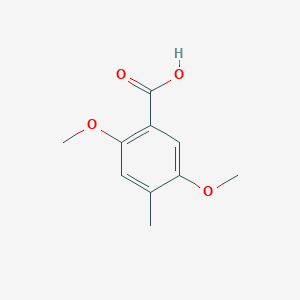
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
